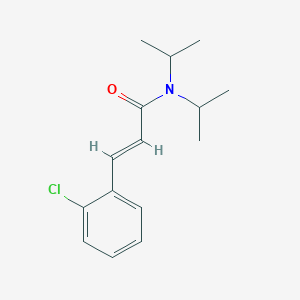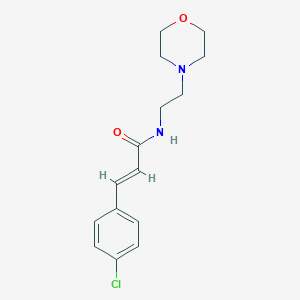
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate, also known as BNDD, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is composed of a diethyldithiocarbamate group, which is a well-known chelating agent, and a bromonitroaniline group, which is a common aromatic compound. BNDD has been shown to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species. These reactive species can then interact with cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to possess a wide range of biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the detection of these ions in complex biological samples such as blood or urine. However, one limitation of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is its potential toxicity, which must be carefully controlled in order to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research involving 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate. One possible avenue of investigation is the development of new fluorescent probes based on 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate for detecting other metal ions such as iron or mercury. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and purification of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in order to improve its yield and purity.
合成法
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves the reaction of diethyldithiocarbamate with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the final product can be confirmed using various analytical methods such as NMR spectroscopy or mass spectrometry.
科学的研究の応用
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a fluorescent probe for detecting metal ions such as copper and zinc. Other studies have investigated the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
特性
製品名 |
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate |
|---|---|
分子式 |
C13H16BrN3O3S2 |
分子量 |
406.3 g/mol |
IUPAC名 |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-3-16(4-2)13(21)22-8-12(18)15-11-6-5-9(17(19)20)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
InChIキー |
SFVQCEWSYIMRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
正規SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)




![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)


